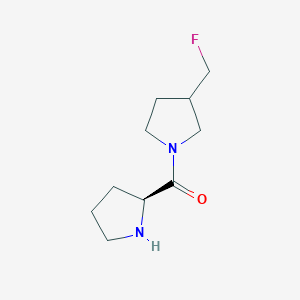
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine is a synthetic compound that combines the structural features of L-proline and fluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine can be achieved through several routes. One common method involves the protection of the NH group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by carbodiimide-promoted peptide bond formation . Another approach includes the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine can be compared with other similar compounds, such as:
Prolylproline: A dipeptide derived from L-proline, used in peptide synthesis and as a catalyst in organic reactions.
N-Fmoc-L-prolyl-L-proline: A protected dipeptide used in solid-phase peptide synthesis.
Glycyl-L-prolyl-L-glutamic acid: A neuroprotective tripeptide with potential therapeutic applications.
The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable tool in research and industry.
Eigenschaften
Molekularformel |
C10H17FN2O |
|---|---|
Molekulargewicht |
200.25 g/mol |
IUPAC-Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H17FN2O/c11-6-8-3-5-13(7-8)10(14)9-2-1-4-12-9/h8-9,12H,1-7H2/t8?,9-/m0/s1 |
InChI-Schlüssel |
BJAOBNBPBBQNLM-GKAPJAKFSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)CF |
Kanonische SMILES |
C1CC(NC1)C(=O)N2CCC(C2)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


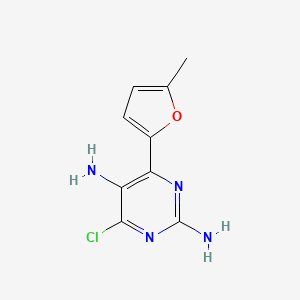

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)
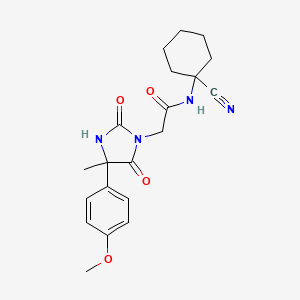
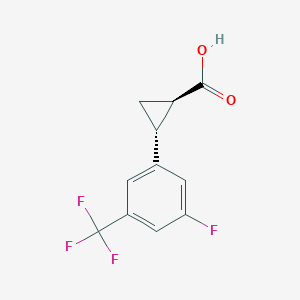
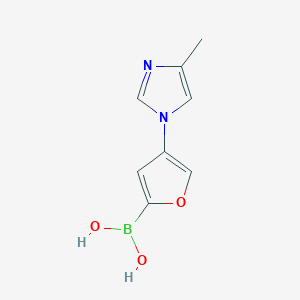
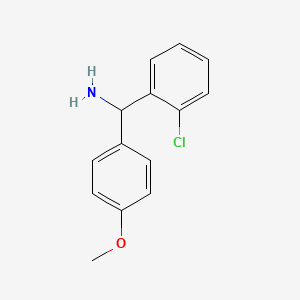
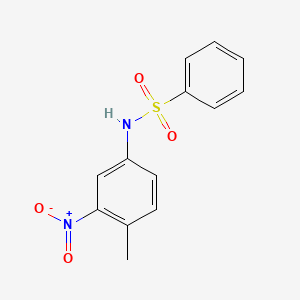
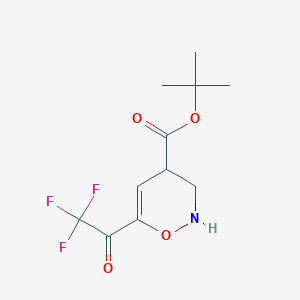
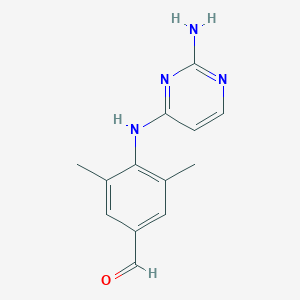
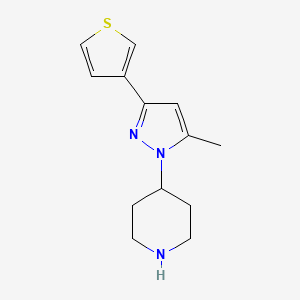
![Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349335.png)
